molecular formula C10H14N2O2 B3279744 Tert-butyl 6-aminopyridine-3-carboxylate CAS No. 69879-20-5

Tert-butyl 6-aminopyridine-3-carboxylate

Cat. No. B3279744
M. Wt: 194.23 g/mol
InChI Key: HDKKGUCSENOBHD-UHFFFAOYSA-N
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Patent
US09340506B2

Procedure details

A mixture of 6-amino pyridine 3-carboxylic acid (2.0 g, 14.48 mmol) and thionyl chloride (10 mL) was reflux for 3.5 h under anhydrous atmosphere. Acid chloride formation was confirmed by TLC. Excess of thionyl chloride was removed under reduced pressure on rotavapour. Triethyl amine (5 mL, 36.2 mmol) and tert-butanol (5 mL) was added to acid chloride at 0° C. under inner atmosphere and reaction mixture was heated at 80° C. for 2 h. completion of reaction was confirmed by TLC. The reaction mixture was diluted with dichloromethane (50 mL) and water (50 mL), layers were separated and aqueous layer was extracted with DCM (2×30 mL) combined organic layers were washed with water (50 mL), brine (50 mL) and dried over anhydrous sodium sulphate (50 g). The solvent was removed under reduced pressure and the residue was purified by column chromatography using 20-30% ethyl acetate in hexane. Removal of solvent from appropriate fractions under reduced pressure using rotavapour gave pure product (0.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
Acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.S(Cl)(Cl)=O.C(N(CC)CC)C.[C:22](O)([CH3:25])([CH3:24])[CH3:23]>ClCCl.O>[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C(C=N1)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was reflux for 3.5 h under anhydrous atmosphere
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
Excess of thionyl chloride was removed under reduced pressure on rotavapour
CUSTOM
Type
CUSTOM
Details
completion of reaction
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with DCM (2×30 mL)
WASH
Type
WASH
Details
were washed with water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate (50 g)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
Removal of solvent from appropriate fractions under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=N1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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